(Z)-1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine
Overview
Description
(Z)-1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine is a useful research compound. Its molecular formula is C22H12Cl2F6N4O and its molecular weight is 533.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization Studies
- Methyl Methacrylate Polymerization: Palladium(II) complexes containing N,N′-bidentate ligands showed high catalytic activity for the polymerization of methyl methacrylate, indicating potential use in polymer synthesis (Kim et al., 2014).
Structural Analysis and Chemistry
- Crystal Structure Analysis: Research on similar compounds with chloro and trifluoromethyl groups has involved analyzing their crystal and molecular structures, contributing to the understanding of their physical and chemical properties (Lakshminarayana et al., 2009).
Synthetic Chemistry
- Synthesis of Schiff Bases: The creation of novel Schiff bases involving similar chemical structures has been explored for potential applications in medicinal chemistry (Pandey & Srivastava, 2011).
- Rearrangements to Imidazopyridines and Indoles: Compounds with chloro and nitropyridine groups have been studied for their ability to rearrange into imidazopyridines and indoles, showing potential in synthetic organic chemistry (Azimi & Majidi, 2014).
Application in Catalysis
- Catalysis in Transfer Hydrogenation: Ruthenium-cymene containing pyridine-derived ligands, similar to the compound , have shown effectiveness in catalyzing transfer hydrogenation reactions, which are important in various industrial processes (Ramos et al., 2019).
Advanced Material Research
- Organometallic Chemistry: The synthesis and characterization of palladium(II) complexes with similar compounds are explored for potential applications in materials science, particularly in the context of ethylene dimerization catalysts (Nyamato et al., 2015).
properties
IUPAC Name |
(Z)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F6N4O/c23-16-5-13(21(25,26)27)8-31-18(16)11-35-33-7-12-10-34(19-4-2-1-3-15(12)19)20-17(24)6-14(9-32-20)22(28,29)30/h1-10H,11H2/b33-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASTYDPQDCWZGR-RDZFPOTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=NOCC4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=N\OCC4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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